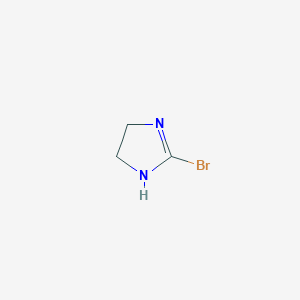![molecular formula C27H31ClF3N5O3S2 B12430607 N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamothioyl, trifluoromethylsulfonyl, and azetidine carboxamide. The presence of these groups suggests that the compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole core, followed by the introduction of the piperidine and azetidine moieties. The final steps involve the addition of the carbamothioyl and trifluoromethylsulfonyl groups.
Indole Core Synthesis: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the piperidine moiety.
Azetidine Carboxamide Formation: The azetidine ring is typically formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack to form the four-membered ring.
Functional Group Addition: The carbamothioyl and trifluoromethylsulfonyl groups are introduced in the final steps through nucleophilic substitution and sulfonylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
化学反应分析
Types of Reactions
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or the trifluoromethylsulfonyl group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylsulfonyl group can yield trifluoromethylsulfoxide or trifluoromethylsulfone.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties, which could be explored in preclinical and clinical studies.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- N-[[3-(3-carbamoylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide
- N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide
Uniqueness
The uniqueness of N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethylsulfonyl group, for example, may enhance the compound’s stability and bioavailability, while the carbamothioyl group may allow for specific interactions with biological targets.
属性
分子式 |
C27H31ClF3N5O3S2 |
|---|---|
分子量 |
630.1 g/mol |
IUPAC 名称 |
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H30F3N5O3S2.ClH/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);1H |
InChI 键 |
GIGQCJVFXWEBNX-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


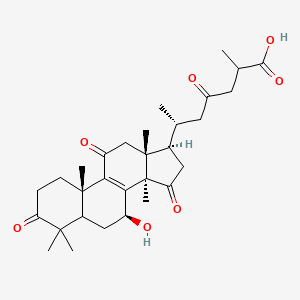
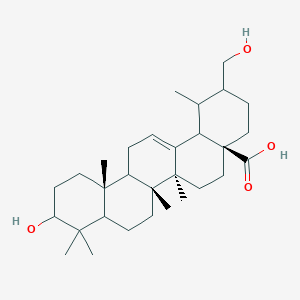

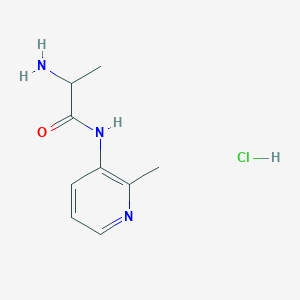
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)

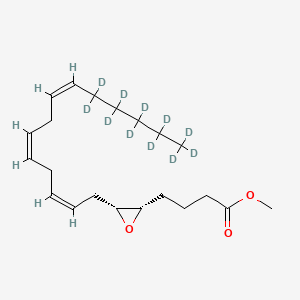
![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
